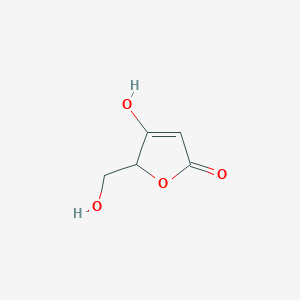

4-hydroxy-5-hydroxymethylfuran-2(5H)-one

Description

Contextualization of the Furan-2(5H)-one Core in Natural Product Chemistry and Synthetic Applications

The furan-2(5H)-one ring system, also known as a butenolide, is a prevalent motif in a vast array of natural products that exhibit a wide spectrum of biological activities. benthamdirect.comresearchgate.net These compounds are found in various biological systems and have attracted significant interest from medicinal chemists and pharmacologists. researchgate.netnih.gov The furan-2(5H)-one subunit is present in molecules with antifungal, antibacterial, and anti-inflammatory properties. benthamdirect.comresearchgate.net

Beyond their presence in nature, furan-2(5H)-ones are valuable synthetic intermediates. benthamdirect.comresearchgate.net Their chemical reactivity allows them to serve as versatile precursors for the synthesis of diverse heterocyclic compounds, making them a focal point in organic synthesis. researchgate.net The development of novel synthetic methodologies for preparing furan-2(5H)-ones is an active area of research, reflecting their importance as building blocks in the total synthesis of complex natural products. benthamdirect.comresearchgate.net

Importance of α,β-Unsaturated Lactones and their Structural Versatility

Furan-2(5H)-ones belong to the broader class of α,β-unsaturated lactones. This structural feature, a lactone (cyclic ester) conjugated with a carbon-carbon double bond, is crucial to their chemical reactivity. The α,β-unsaturated lactone moiety can act as a Michael acceptor, making it susceptible to nucleophilic attack. mdpi.com This reactivity is fundamental to many of the biological activities exhibited by this class of compounds. rsc.org

Studies have shown that α,β-unsaturated lactones are significantly more reactive as Michael acceptors compared to their acyclic ester counterparts. rsc.orgrsc.orgresearchgate.net This enhanced electrophilicity is a key factor in their ability to interact with biological macromolecules. rsc.org The structural versatility of these lactones allows for the synthesis of a wide range of derivatives with tailored chemical and physical properties. nih.gov

Specific Focus on 4-Hydroxy-5-hydroxymethylfuran-2(5H)-one within this Chemical Class

Within the diverse family of furan-2(5H)-ones, this compound stands out as a molecule of interest, often formed from the degradation or transformation of carbohydrates. researchgate.netnih.gov The presence of both a hydroxyl group at the C4 position and a hydroxymethyl group at the C5 position imparts specific chemical characteristics to the molecule. These functional groups provide additional sites for chemical reactions and can influence the molecule's polarity and solubility.

The formation of related hydroxymethylated furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), from carbohydrates like fructose (B13574) and glucose is a well-studied area, highlighting the role of sugars as precursors to this class of compounds. researchgate.netnih.govosti.gov The chemical investigation of extracts from various natural sources, including fungi, has also led to the isolation of 5-hydroxymethylfuran metabolites, underscoring their presence in the natural world. nih.gov

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 4-hydroxy-5-(hydroxymethyl)furan-2(5H)-one |

| Molecular Formula | C5H6O4 |

| PubChem CID | 67164676 nih.gov |

This specific substitution pattern creates a chiral center at the C5 position, leading to the possibility of stereoisomers which can have distinct properties and reactivities. The study of this and similar substituted furanones continues to be a rich field of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C5H6O4 |

|---|---|

Molecular Weight |

130.10 g/mol |

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one |

InChI |

InChI=1S/C5H6O4/c6-2-4-3(7)1-5(8)9-4/h1,4,6-7H,2H2 |

InChI Key |

YCHTTWBVHGNPKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(OC1=O)CO)O |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of Substituted Furan 2 5h Ones

Identification of Furan-2(5H)-one Derivatives in Biological Systems

Furan-2(5H)-one derivatives have been identified in a wide array of natural sources, ranging from terrestrial plants to marine organisms, and are also formed during the thermal processing of food.

A number of furanone derivatives are recognized as important components of the flavor and aroma of various fruits and vegetables. For instance, 4-hydroxy-3(2H)-furanones and their derivatives are key flavor compounds in fruits such as strawberries, raspberries, and pineapples, as well as in tomatoes. nih.gov While the biosynthetic pathways for many of these compounds in plants are not fully elucidated, their presence is a significant contributor to the sensory profile of these agricultural products. nih.gov Additionally, certain furanones have been found to play roles in plant defense, with some derivatives exhibiting antifungal properties that can deter fungal growth on fruits like strawberries. nih.gov The biosynthesis of 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-2(5H)-furanone, commonly known as ascorbic acid (vitamin C), from sugars is a well-characterized enzymatic process in plants. nih.gov

| Plant/Agricultural Product | Furan-2(5H)-one Derivative | Role/Significance |

| Strawberry, Raspberry, Pineapple, Tomato | 4-hydroxy-3(2H)-furanones | Important flavor and aroma compounds nih.gov |

| Strawberry | 2,5-dimethyl-4-hydroxy-3(2H)-furanone | Deters fungal growth and contributes to aroma nih.gov |

| Various Plants | 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-2(5H)-furanone (Ascorbic Acid) | Vitamin C, essential nutrient nih.gov |

The marine environment is a rich source of unique and bioactive natural products, including furan-2(5H)-one derivatives. The red seaweed Delisea pulchra produces a range of brominated furanones. nih.gov These compounds have been shown to interfere with the quorum-sensing systems of bacteria, thereby preventing colonization on the surface of the seaweed. nih.gov In addition to their antibacterial properties, these marine-derived furanones can also deter grazing by marine herbivores. nih.gov Furthermore, a novel furanone, 5-(4′,6′-dihydroxy-6′-methyloctyl)furan-2(5H)-one, has been isolated from a marine-derived actinomycete, highlighting the microbial diversity of marine ecosystems as a source for new chemical entities. researchgate.net

| Marine Organism | Furan-2(5H)-one Derivative | Biological Activity |

| Red Seaweed (Delisea pulchra) | Brominated furanones | Interfere with bacterial quorum sensing, deter grazing nih.gov |

| Marine-derived actinomycete (strain No. M159) | 5-(4′,6′-dihydroxy-6′-methyloctyl)furan-2(5H)-one | Newly identified natural product researchgate.net |

| Food/Fermented Product | Formation Process | Furan-2(5H)-one Derivative |

| Highly cooked foodstuffs | Maillard reaction between sugars and amino acids nih.gov | 4-hydroxy-3(2H)-furanones |

| Soy sauce, Beer | Yeast fermentation of a Maillard intermediate nih.gov | 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone |

Biosynthetic Pathways and Precursors of Hydroxylated Furan-2(5H)-ones

The formation of hydroxylated furan-2(5H)-ones in biological systems and food products involves various biosynthetic and chemical pathways, with sugars and amino acids often serving as key precursors.

The carbon skeletons of aldose and ketose sugars are fundamental precursors for the formation of many furanone derivatives. In plants and yeast, the biosynthesis of ascorbic acid (a dihydroxylated furanone) and its analogue, erythroascorbic acid, proceeds through well-defined enzymatic pathways starting from sugars. nih.gov In the context of the Maillard reaction, studies using isotopically labeled glucose have shown that the formation of 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF) proceeds through a major pathway where the glucose carbon skeleton remains intact. researchwithrutgers.comresearchgate.net This indicates a direct conversion of the sugar backbone into the furanone structure. The formation of furan (B31954) and its derivatives can also occur through the cyclization of the intact sugar or the recombination of smaller sugar fragments. nih.gov

Amino acids play a crucial role in the formation of furanones, particularly during the Maillard reaction. nih.gov Model systems studying the reaction between sugars and amino acids have provided insights into these formation mechanisms. For instance, the reaction of glucose with glycine can lead to the formation of 2-acetylfuran, where a five-carbon unit from glucose combines with formaldehyde derived from glycine. researchgate.net In the absence of amino acids, furan formation from sugars under roasting conditions primarily occurs from the intact sugar skeleton. nih.gov However, the presence of amino acids like alanine, threonine, or serine promotes furan formation through the recombination of C2 fragments, such as acetaldehyde and glycolaldehyde, which can originate from both the sugar and the amino acids. nih.gov Two 3-hydroxy-2(5H)-furanones, emoxyfuranone and sotolon, are known to be produced spontaneously from amino acids such as threonine and 4-hydroxy-L-leucine, contributing significantly to meaty and spicy flavors in foods. nih.gov

Microbial Bioconversion Routes for Furanic Compounds

Microorganisms, particularly fungi, play a significant role in the bioconversion of furanic compounds, which can be derived from the dehydration of carbohydrates. These processes are of growing interest for the production of a variety of valuable chemicals, including substituted furan-2(5H)-ones. While direct microbial synthesis of 4-hydroxy-5-hydroxymethylfuran-2(5H)-one is not extensively documented, the bioconversion of related furanic compounds by various microbial species provides insight into potential biosynthetic pathways. Fungi from the genera Aspergillus and Penicillium are well-known producers of a diverse array of secondary metabolites, including various furanone derivatives tandfonline.comresearchgate.netnih.gov.

The biotransformation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass, is a notable route for the synthesis of furan derivatives. HMF possesses both an aldehyde and a hydroxyl group, making it a versatile precursor for a range of oxidation and reduction reactions catalyzed by microbial enzymes mdpi.com. Various microorganisms have been identified for their ability to convert HMF into valuable products such as 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-furandicarboxylic acid (FDCA) lu.senih.govnih.gov. For instance, the fungus Fusarium striatum has been shown to effectively reduce HMF to BHMF mdpi.com. This conversion demonstrates the microbial potential to modify the functional groups of furan rings, a key step that could be involved in the formation of hydroxylated furanones.

Fungal polyketide synthase (PKS) pathways are central to the biosynthesis of many furanones. In Aspergillus terreus, a benzyl furanone, asperfuranone, is produced through a PKS pathway nih.gov. This process involves the condensation and cyclization of acetyl-CoA and malonyl-CoA units to form a furanone ring structure nih.gov. Epigenetic modification, using histone deacetylase inhibitors, has been shown to induce the production of novel benzyl furanones and pyrones in Aspergillus terreus, highlighting the untapped potential of fungal biosynthetic gene clusters for producing new furanone structures nih.gov.

Similarly, species of Penicillium have been found to produce a variety of furanone derivatives. For example, Penicillium paxilli has been identified as a source of neuroprotective furanones tandfonline.comfigshare.com. Co-culturing different fungal species, such as Aspergillus sclerotiorum and Penicillium citrinum, has also been shown to induce the production of new furanone derivatives that are not synthesized in monocultures researchgate.netnih.gov. This suggests that microbial interactions can activate silent biosynthetic pathways, leading to the formation of novel compounds.

The following table summarizes examples of microorganisms involved in the bioconversion of furanic compounds and the production of furanone derivatives.

| Microorganism | Furanic Precursor/Pathway | Product(s) | Reference |

| Aspergillus terreus | Polyketide Synthase (PKS) pathway | Asperfuranone (a benzyl furanone) | nih.gov |

| Penicillium paxilli | Not specified | Neuroprotective furanone derivatives | tandfonline.comfigshare.com |

| Aspergillus sclerotiorum & Penicillium citrinum (Co-culture) | Not specified | Sclerotiorumins A and B (furanone derivatives) | researchgate.netnih.gov |

| Fusarium striatum | 5-Hydroxymethylfurfural (HMF) | 2,5-di(hydroxymethyl)furan (DHMF) | mdpi.com |

These examples underscore the metabolic versatility of microorganisms in synthesizing and modifying furanic compounds. The enzymatic machinery present in these organisms, capable of hydroxylation, reduction, and cyclization reactions, represents a powerful toolkit for the potential future production of specific substituted furan-2(5H)-ones like this compound through metabolic engineering and synthetic biology approaches.

Synthetic Methodologies for 4 Hydroxy 5 Hydroxymethylfuran 2 5h One and Analogous Structures

Chemical Synthesis of Furan-2(5H)-one Scaffolds

The furan-2(5H)-one, or butenolide, ring is a key structural motif found in numerous natural products and serves as a versatile synthetic intermediate. researchgate.netbohrium.com Its synthesis has been approached through various routes, including the oxidation of furans, cyclization of functionalized precursors, and reactions involving mucohalogen acids.

A primary route to 5-hydroxy-2(5H)-furanone involves the oxidation of furan (B31954) and its derivatives, such as furfural (B47365). rsc.orgacs.org This transformation is often achieved using singlet oxygen, which can be generated photochemically or through chemical means. rsc.org For instance, the dye-sensitized photooxygenation of furfural in ethanol, followed by acid hydrolysis, yields 5-hydroxy-2(5H)-furanone. rsc.org

Heterogeneous catalysis offers a more sustainable and efficient alternative. Titanium silicate (B1173343) molecular sieves, particularly TS-1, have proven effective in catalyzing the oxidation of furan and furfural using hydrogen peroxide as the oxidant. rsc.orgacs.orgacs.org The reaction with furan proceeds with high selectivity to the desired 5-hydroxy-2(5H)-furanone. rsc.org When furfural is used as the substrate, 5-hydroxy-2(5H)-furanone is formed as a key intermediate in the synthesis of maleic acid. acs.org By conducting the reaction at room temperature, the process can be stopped selectively at the 5-hydroxy-2(5H)-furanone stage with high yields. acs.orgacs.org Other oxidation systems, such as using oxone in water, have also been developed as practical, scalable methods for this conversion from furan. researchgate.net

| Substrate | Catalyst/Oxidant | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Furan | Titanium Silicate (TS-1) / H₂O₂ | - | Highly selective and clean functionalization. | rsc.org |

| Furfural | Titanium Silicate (TS-1) / H₂O₂ | - | Selective production at room temperature with 92% yield. | acs.orgacs.org |

| Furan | Oxone | Water | Practical and industrially applicable protocol. | researchgate.net |

| Furfural | Dye-sensitizer / O₂ | Ethanol | Involves photochemical generation of singlet oxygen. | rsc.org |

Mucohalogen acids, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone), are highly reactive and versatile starting materials for synthesizing a wide range of furan-2(5H)-one derivatives. researchgate.netnih.gov These compounds are readily prepared by the oxidative halogenation of furfural. For example, the oxidation of furfural with manganese dioxide in the presence of hydrochloric acid yields mucochloric acid. nih.gov

The high reactivity of mucohalogen acids stems from the presence of two labile halogen atoms and a hydroxyl group at the C5 position. nih.gov The hydroxyl group can be easily substituted, for instance, by reaction with alcohols in the presence of an acid catalyst to form 5-alkoxy-3,4-dihalo-2(5H)-furanones. nih.govnih.gov These alkoxy derivatives can then undergo further modifications, such as nucleophilic substitution of the halogen atoms, to create diverse functionalized furanones. researchgate.netnih.gov

Annulation reactions provide a powerful strategy for the direct construction of the furan-2(5H)-one ring with desired substituents. One such method involves a one-pot procedure combining a titanium-mediated crossed aldol (B89426) addition with an acid-induced cyclocondensation. mdpi.comresearchgate.net This approach allows for the incorporation of functionalized aryl groups at the 5-position of the furanone ring, creating products that are suitable for further cross-coupling reactions. mdpi.comresearchgate.net The reaction sequence begins with the formation of a titanium-chelated cross aldol adduct, which then undergoes ring formation and elimination to yield the final 2(5H)-furanone structure. mdpi.com

Transition metal catalysis has also been employed for furanone synthesis. For example, a Rh(I)-catalyzed [4 + 2]-annulation reaction between furan-fused cyclobutanones and alkynes has been developed to assemble highly substituted aromatic skeletons containing a furan-fused motif. rsc.org These annulation strategies offer efficient pathways to complex furanone structures from readily available starting materials. mdpi.comrsc.org

Transformative Synthesis from 5-(Hydroxymethyl)furfural (HMF) Precursors

The synthesis of 4-hydroxy-5-hydroxymethylfuran-2(5H)-one is intrinsically linked to the availability of 5-(hydroxymethyl)furfural (HMF), a key platform chemical derived from biomass. The production of HMF from renewable resources is a critical first step in the value chain.

The conversion of biomass into HMF is a central focus of biorefinery research. nih.govpolyu.edu.hk Lignocellulosic biomass, rich in carbohydrates, is the primary feedstock. acs.org The process typically involves the hydrolysis of polysaccharides (like cellulose) into hexose (B10828440) sugars, followed by the dehydration of these sugars to HMF. researchgate.net

A variety of catalytic systems have been developed to improve the yield and selectivity of HMF production. nih.govpolyu.edu.hk Bifunctional catalysts possessing both Brønsted and Lewis acid sites are often critical. nih.govpolyu.edu.hk Lewis acids, such as metal chlorides (e.g., AlCl₃, CrCl₃), facilitate the isomerization of glucose to fructose (B13574), while Brønsted acids (e.g., HCl, solid acid catalysts) catalyze the subsequent dehydration of fructose to HMF. acs.orgresearchgate.net The choice of solvent is also crucial, with systems like dimethyl sulfoxide (B87167) (DMSO), ionic liquids, or biphasic water-organic solvent systems being used to suppress side reactions and prevent HMF degradation. acs.orgncsu.edu Research has also explored various biomass sources, including chitin, which can be converted to HMF using catalysts like boric acid in molten salt hydrates. acs.org

| Feedstock | Catalyst Type | Solvent System | Key Principle | Reference |

|---|---|---|---|---|

| Glucose / Biomass Hydrolysate | Brønsted & Lewis Acids (e.g., HCl, AlCl₃) | Biphasic (Water-Organic) | Lewis acid isomerizes glucose to fructose; Brønsted acid dehydrates fructose. | acs.org |

| Fructose | Solid Acid Catalyst (PTSA-POM) | GVL-H₂O | Heterogeneous catalyst allows for easier separation and recycling. | ncsu.edu |

| Chitin / Glucosamine | Boric Acid | LiBr Molten Salt Hydrates | Mild and efficient conversion of non-cellulosic biomass. | acs.org |

| Fructose | Acidic Ion-Exchange Resins | DMSO | Non-aqueous solvent minimizes HMF rehydration and side reactions. | nih.gov |

The core chemical transformation in HMF production is the acid-catalyzed dehydration of hexose sugars, which involves the elimination of three water molecules. nih.govmdpi.com Fructose, a ketohexose, dehydrates to HMF more readily and selectively than glucose, an aldohexose. nih.gov Consequently, many processes that start with glucose incorporate an initial isomerization step to fructose. researchgate.net

The reaction mechanism proceeds through several intermediates. nih.gov In solvents like DMSO, a key intermediate has been identified as (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde. nih.gov The choice of catalyst and reaction conditions significantly impacts the efficiency of this multi-step dehydration while minimizing the formation of undesirable byproducts such as levulinic acid, formic acid, and insoluble humins. mdpi.comnih.gov A wide array of catalysts, including homogeneous mineral acids (H₂SO₄), heterogeneous solid acids like zeolites, niobic acid (Nb₂O₅), and ion-exchange resins, have been investigated to optimize HMF yields. mdpi.comnih.gov The acidity and porosity of these catalysts are critical factors influencing conversion and selectivity. mdpi.com

Chemical Reactivity and Transformation Pathways of Furan 2 5h One Moieties

Elucidation of Reaction Mechanisms for Furan-2(5H)-one Formation

The formation of the 4-hydroxy-5-hydroxymethylfuran-2(5H)-one core structure can be achieved through several key chemical pathways, primarily involving the transformation of carbohydrates.

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of hexoses, such as fructose (B13574) and glucose, is a well-established route for the synthesis of furan (B31954) derivatives. nih.govresearchgate.net While the direct synthesis of this compound through this method is not as extensively documented as that of 5-hydroxymethylfurfural (B1680220) (HMF), the underlying chemical principles are analogous. The mechanism is believed to proceed through a series of protonation, enolization, and cyclization steps. researchgate.net

The reaction is initiated by the protonation of a hydroxyl group in the sugar, followed by the elimination of water to form a carbocation intermediate. Subsequent tautomerization to an enol form and further dehydration steps lead to the formation of the furan ring. The presence of a weak Lewis acid, such as boric acid, in conjunction with salts, has been shown to be an effective catalytic system for the aqueous dehydration of fructose to HMF, a process that shares mechanistic similarities with furanone formation. dtu.dk

Key Intermediates in Acid-Catalyzed Dehydration of Hexoses:

| Intermediate | Description |

| Protonated Sugar | The initial step where a hydroxyl group of the hexose (B10828440) is protonated by an acid catalyst. |

| Carbocation | Formed after the elimination of a water molecule from the protonated sugar. |

| Enol | A key intermediate formed through tautomerization of the carbocation, facilitating cyclization. |

| Cyclic Ether | The precursor to the final furanone ring, formed through intramolecular cyclization. |

Oxidative Degradation and Epoxidation Pathways

Oxidative degradation of carbohydrates and other organic precursors can also lead to the formation of furanone structures. In the context of food chemistry, the oxidation of polyunsaturated fatty acids and ascorbic acid can generate furan and its derivatives. nih.gov The photooxidative degradation of furan fatty acids, for instance, is known to produce various furanone compounds. researchgate.net While specific pathways leading directly to this compound are not extensively detailed, it is plausible that similar oxidative cleavage and rearrangement reactions of larger molecules could contribute to its formation.

The double bond within the furan-2(5H)-one ring is susceptible to epoxidation. This reaction typically involves the use of peroxy acids or other epoxidizing agents. The Juliá–Colonna epoxidation, which utilizes a poly-leucine catalyst and hydrogen peroxide, is a known method for the asymmetric epoxidation of electron-deficient olefins like α,β-unsaturated ketones, a class of compounds structurally related to furanones. wikipedia.org The epoxidation of α,β-unsaturated ketones can also be achieved using hydrogen peroxide and an alkali. youtube.com Such a reaction on this compound would introduce an epoxide ring, a versatile functional group for further chemical modifications.

Common Reagents for Epoxidation of α,β-Unsaturated Systems:

| Reagent | Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | Typically in a non-polar solvent like dichloromethane. |

| Hydrogen peroxide with a base (e.g., NaOH) | Nucleophilic epoxidation conditions. youtube.com |

| tert-Butyl hydroperoxide (TBHP) with a metal catalyst | Catalytic epoxidation. organic-chemistry.org |

| Cyclohexylidenebishydroperoxide | Can be used under Weitz-Scheffer reaction conditions. nih.gov |

Maillard Reaction-Mediated Furanone Generation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant pathway for the formation of a wide array of flavor and aroma compounds in food, including furanones. nih.govnih.gov The formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol) from pentoses and hexoses, respectively, is well-documented and proceeds via a 2,3-enolization mechanism, leading to the formation of 1-deoxyosones as key intermediates. imreblank.ch

In neutral or alkaline conditions, the Amadori product, formed in the initial stage of the Maillard reaction, undergoes 2,3-enolization to produce 1-deoxysones. nih.gov These α-dicarbonyl compounds are highly reactive and can cyclize to form furanone structures. sandiego.edu It is through analogous pathways involving hexoses that this compound is believed to be generated. The reaction of methylglyoxal, a Maillard reaction intermediate, can also lead to the formation of furanones. acs.orgacs.org

Transformations of the Hydroxyl and Hydroxymethyl Functional Groups

The hydroxyl and hydroxymethyl groups attached to the furanone ring are primary sites for further chemical modifications, including oxidation and reduction reactions.

Oxidation Reactions Leading to Carboxylic Acids and Aldehydes

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. vanderbilt.edu Similarly, the secondary hydroxyl group on the ring can be oxidized to a ketone. The selective oxidation of the hydroxymethyl group in the related compound 5-hydroxymethylfurfural (HMF) has been extensively studied. For instance, the aerobic oxidation of HMF in water using a copper/cerium oxide catalyst can yield 5-formyl-2-furancarboxylic acid with high selectivity. nih.gov Whole-cell biocatalysts have also been employed for the selective oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). mdpi.comrsc.org These methodologies could potentially be applied to this compound to achieve similar transformations.

The oxidation of the hydroxymethyl group to a carboxylic acid would yield 4-hydroxy-2-oxo-2,5-dihydrofuran-5-carboxylic acid, while oxidation of the ring hydroxyl group would result in a dicarbonyl species.

Examples of Oxidation Products from HMF:

| Starting Material | Product |

| 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) csic.es |

| 5-Hydroxymethylfurfural (HMF) | 5-Formyl-2-furancarboxylic acid (FFCA) nih.gov |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) mpg.de |

Reduction Reactions to Saturated Derivatives

The furan-2(5H)-one moiety can be reduced to its corresponding saturated derivative, a γ-butyrolactone. This can be achieved through catalytic hydrogenation or with the use of reducing agents such as sodium borohydride (NaBH4). chemguide.co.ukstackexchange.com Sodium borohydride is a mild reducing agent that is known to reduce aldehydes and ketones to alcohols. masterorganicchemistry.com While it does not typically reduce esters, its reactivity with α,β-unsaturated lactones can lead to the reduction of the carbon-carbon double bond.

Catalytic hydrogenation over a metal catalyst, such as palladium or nickel, is a common method for the reduction of unsaturated compounds. researchgate.netacs.org This process would saturate the double bond in the furanone ring, yielding a tetrahydrofuran derivative. Further reduction could potentially open the lactone ring to form a diol. The reduction of a related bis-THF-alcohol has been achieved through catalytic hydrogenation in the synthesis of HIV protease inhibitors. mdpi.com

Nucleophilic Substitution and Functional Group Interconversions

The structure of this compound features several sites susceptible to nucleophilic attack and functional group interconversion. The hydroxyl group at the C5 position is part of a hemiacetal, making it particularly reactive. This hydroxyl group can be converted into alkoxy groups; for instance, 5-hydroxy-2(5H)-furanone can react with alcohols like methanol or 2-propanol to form 5-methoxy-2(5H)-furanone and 5-isopropoxy-2(5H)-furanone, respectively rsc.org.

The furanone ring itself, particularly when substituted with leaving groups like halogens, is reactive towards nucleophiles. In structurally similar 3,4-dihalo-5-hydroxy-2(5H)-furanones, primary aryl and heteroaryl amines undergo a Michael-type addition–elimination reaction to attach at the C4 position nih.gov. Other nucleophiles, such as sodium azide, can displace halogen substituents at both the C4 and C5 positions nih.gov. Similarly, tandem Michael addition–elimination reactions have been observed between brominated 2(5H)-furanones and 2-mercapto-1,3,4-thiadiazoles unipi.it. In the presence of Lewis or Brönsted acids, the C5 carbon of 3,4-dihalogeno-5-hydroxy-2(5H)-furanone can react with arenes and heteroarenes, which act as nucleophiles in an aromatic electrophilic substitution-type mechanism nih.gov.

The ester functionality (lactone) within the ring can undergo nucleophilic acyl substitution, primarily hydrolysis, leading to ring-opening. The hydroxyl groups can also undergo standard alcohol reactions such as esterification or etherification, although specific examples for this compound require further investigation.

| Reaction Type | Nucleophile | Site of Attack | Resulting Moiety | Source |

|---|---|---|---|---|

| Michael Addition-Elimination | Primary Aryl Amines | C4 | 4-Amino-2(5H)-furanone derivative | nih.gov |

| Nucleophilic Substitution | Sodium Azide (NaN3) | C4 and/or C5 | Azido-substituted furanone | nih.gov |

| Functional Group Interconversion | Alcohols (e.g., Methanol) | C5 | 5-Alkoxy-2(5H)-furanone | rsc.org |

| Arylation (Friedel-Crafts type) | Arenes (e.g., Methoxybenzene) | C5 | 5-Aryl-2(5H)-furanone | nih.gov |

Biological Activities and Mechanistic Insights for 4 Hydroxy 5 Hydroxymethylfuran 2 5h One and Analogs

Antimicrobial and Antiproliferative Effects of Furanone Derivatives

Furanone derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities. nih.gov These compounds, including analogs of 4-hydroxy-5-hydroxymethylfuran-2(5H)-one, are investigated for their potential as novel therapeutic agents, particularly in combating microbial resistance and cancer cell proliferation. nih.govresearchgate.net

Derivatives of 2(5H)-furanone have demonstrated notable efficacy against a spectrum of bacterial strains. Novel 4-amino-5-hydroxy 2(5H)-furanones exhibit broad-spectrum antibiotic activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in the micromolar range. nih.gov For instance, specific derivatives displayed a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4/8µg/ml against Staphylococcus aureus, showing selectivity towards resistant strains. nih.gov

Another analog, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), which possesses a sulfonyl group and an l-menthol (B7771125) moiety, has shown biocidal properties against both planktonic and biofilm-embedded S. aureus. nih.gov Its MIC and MBC values were recorded at 10 and 40 mg/L, respectively. nih.gov This compound is also effective in sterilizing biofilm structures, killing the embedded cells. nih.gov Furthermore, certain chlorinated furanones, such as 5-hydroxy-3,4-dichloro-2(5H)-furanone (mucochloric acid), have shown bacteriostatic activity that varies depending on the growth medium. researchgate.net

The following table summarizes the antimicrobial activity of selected furanone derivatives.

| Compound/Derivative | Target Organism | Activity |

| 4-amino-5-hydroxy 2(5H)-furanones (2b, 2c) | Staphylococcus aureus | MIC: 4/8 µg/ml, MBC: 4/8 µg/ml nih.gov |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Staphylococcus aureus (planktonic and biofilm) | MIC: 10 mg/L, MBC: 40 mg/L nih.gov |

| 5-hydroxy-3,4-dichloro-2(5H)-furanone (mucochloric acid) | Bacteria (general) | Bacteriostatic activity (MIC 150 µg/ml in rich broth, 0.75 µg/ml in minimal glucose medium) researchgate.net |

Furanone analogs have been studied for their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. The potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX), a compound formed during the chlorination of drinking water, induces apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov Exposure to 30-100 µM of MX resulted in more than 30% of cells showing the characteristic morphology of apoptosis. nih.gov The process was confirmed by the observation of a characteristic ladder pattern in electrophoresed DNA from MX-exposed cells. nih.gov

Similarly, derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one, an N-heterocyclic analog of furanones, have demonstrated strong anti-proliferative activity in multiple cancer cell lines. semanticscholar.org One such derivative, compound 1d, was found to induce S-phase cell cycle arrest and apoptosis in HCT116 colon cancer cells. semanticscholar.org This apoptotic induction was partly dependent on the activation of the p53 tumor suppressor protein. semanticscholar.org

Furthermore, 5-Hydroxymethylfurfural (B1680220) (5-HMF) has shown antiproliferative activity, particularly against human melanoma A375 cells, by inducing apoptosis and G0/G1 cell cycle arrest. nih.govresearchgate.net Studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives also revealed cytotoxicity against HeLa, HepG2, and Vero cancer cell lines. researchgate.net One amine derivative, in particular, showed an IC50 of 62.37 µg/mL against the HeLa cell line. researchgate.net

The table below details the apoptotic effects of specific furanone analogs on cancer cell lines.

| Compound/Analog | Cell Line | Effect |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) | HL-60 (promyelocytic leukemia) | Induces apoptosis in >30% of cells at 30-100 µM nih.gov |

| 5-hydoxy-1H-pyrrol-2-(5H)-one derivative (1d) | HCT116 (colon cancer) | Induces S-phase arrest and p53-dependent apoptosis semanticscholar.org |

| 5-Hydroxymethylfurfural (5-HMF) | A375 (human melanoma) | Induces apoptosis and G0/G1 cell cycle arrest nih.gov |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate | HeLa (cervical cancer) | IC50 of 62.37 µg/mL researchgate.net |

Studies on a series of brominated furanones revealed that a bromine atom at the C-4 position is critical for the inhibition of biofilm formation in S. typhimurium. ucc.ie The length of the alkyl chain at the C-3 position also influences activity, with a hexyl chain showing slightly better activity than shorter propyl or butyl chains. ucc.ie The presence of a hydroxyl group on the C3-alkyl chain confers greater inhibitory activity than an acetoxy group or a hydrogen atom. ucc.ie

In other furanone analogs, the presence of both a sulfonyl group and an l-menthol moiety was found to be essential for bactericidal activity against S. aureus, as analogs lacking either group showed no activity. nih.gov This highlights that a combination of specific functional groups can be required to achieve the desired antimicrobial effect.

Antioxidant and Anti-inflammatory Properties

Beyond their antimicrobial and antiproliferative effects, furanone derivatives and related compounds like 5-Hydroxymethylfurfural (5-HMF) exhibit significant antioxidant properties. researchgate.netresearchgate.net These activities are crucial for protecting cells from damage caused by oxidative stress, which is implicated in numerous diseases. mdpi.comnih.gov

5-Hydroxymethylfurfural (5-HMF), an analog of the subject compound, has demonstrated notable free radical scavenging activity. researchgate.netnih.gov Its antioxidant capacity has been evaluated using various assays. In the 2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid (ABTS) and 1,1-diphenyl-2-picryhydrazyl (DPPH) assays, 5-HMF effectively scavenged free radicals in a dose-dependent manner. nih.gov At a concentration of 6.4 mM, 5-HMF showed scavenging rates of 53.98% for ABTS and 17.80% for DPPH. researchgate.net

Studies have systematically evaluated 5-HMF's ability to scavenge typical free radicals in vitro using electron spin resonance spectrometry. nih.gov The antioxidant potential of 5-HMF has led to suggestions that it could be developed as a novel natural antioxidant for applications in food and pharmaceuticals. nih.gov Similarly, synthetic analogs of 5-HMF coupled with quinoline (B57606) derivatives have also shown significant free radical scavenging activity, with some derivatives exhibiting up to 76.69% inhibition at a concentration of 50 μg/mL. updatepublishing.comupdatepublishing.com

Furanone analogs can protect cellular structures, such as membranes, from oxidative damage by inhibiting lipid peroxidation. 5-HMF has been shown to inhibit hemolysis induced by 2,2'-azobis-(2-amidinopropane) dihydrochloride (B599025) (AAPH), a free radical initiator. nih.gov In this assay, 5-HMF pretreatment led to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) content, a key marker of lipid peroxidation. researchgate.net This protective effect was accompanied by an increase in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), demonstrating that 5-HMF can prevent peroxidation and protect erythrocytes. nih.govresearchgate.net Another furanone-related compound, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), is a known free radical scavenger that also plays an inhibitory role in lipid peroxidation pathways. mdpi.com

Modulation of Inflammatory Mediators

Furanone derivatives, a class of compounds to which this compound belongs, have demonstrated notable anti-inflammatory properties. nih.gov These compounds are recognized as potent scavengers of superoxide anions and inhibitors of lipid peroxidation, key processes in the inflammatory cascade. nih.gov The anti-inflammatory effects are often attributed to their unique chemical structures, which can include enol and phenol (B47542) moieties, as well as hydroxyl groups that contribute to their radical-scavenging and metal-chelating potential. nih.gov

Studies on related furanone compounds have shown an ability to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, they can downregulate the mRNA expression of crucial inflammatory mediators. nih.govnih.gov For instance, the related compound 5-hydroxymethylfurfural (5-HMF) has been observed to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner in lipopolysaccharide-stimulated RAW 264.7 cells. nih.govfrontiersin.org This inhibitory action is linked to the suppression of pathways involving mitogen-activated protein kinases (MAPK), nuclear factor-kappa B (NF-κB), and the mammalian target of rapamycin (B549165) (mTOR). nih.gov

Table 1: Modulation of Inflammatory Mediators by a Related Furanone Compound (5-HMF)

| Inflammatory Mediator | Effect Observed in In Vitro Studies | Reference |

| Nitric Oxide (NO) | Reduced production | nih.gov |

| Prostaglandin E2 (PGE2) | Reduced production | nih.gov |

| TNF-α | Attenuated expression and production | nih.govfrontiersin.org |

| IL-1β | Attenuated expression and production | nih.gov |

| IL-6 | Attenuated expression and production | nih.gov |

| iNOS (inducible nitric oxide synthase) | Down-regulated mRNA expression | nih.gov |

| COX-2 (cyclooxygenase-2) | Down-regulated mRNA expression | nih.gov |

Interplay with Cellular Pathways and Molecular Targets

The interactions of this compound and its analogs extend to fundamental cellular processes, including cell cycle progression and enzymatic activity.

Interactions Influencing Cell Cycle Progression

Certain furanone derivatives have been found to influence the cell cycle. nih.gov For example, halogenated furanones isolated from marine algae have been shown to arrest the cell cycle at the S and G2/M phases in bacteria. nih.gov

A related compound, 5-hydroxymethylfurfural (5-HMF), has demonstrated antiproliferative activity against human cancer cell lines. nih.gov Mechanistic studies revealed that 5-HMF can induce apoptosis and cause cell cycle arrest at the G0/G1 phase in human melanoma A375 cells. nih.gov This suggests that furanone structures may possess the capability to interfere with the cellular machinery that governs cell division and proliferation.

Table 2: Effects of a Related Furanone Compound (5-HMF) on Cell Cycle Progression

| Cell Line | Effect Observed | Phase of Cell Cycle Arrest | Reference |

| Human Melanoma A375 cells | Antiproliferative activity, induction of apoptosis | G0/G1 | nih.gov |

Enzymatic Modulation, e.g., HMG-CoA Reductase Inhibition

While the broader class of furanones has been investigated for various biological activities, specific data on the direct inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase by this compound is not extensively documented in the reviewed literature. HMG-CoA reductase is a critical enzyme in the cholesterol biosynthesis pathway. researchgate.net

However, the related compound 5-hydroxymethylfurfural (5-HMF) has been identified as a selective inhibitor of other enzymes, specifically mammalian DNA polymerase lambda (pol λ) and terminal deoxynucleotidyltransferase (TdT). nih.gov The inhibitory action was found to be competitive with respect to both the DNA template-primer and the dNTP substrate, suggesting that 5-HMF binds to the active site of these enzymes. nih.gov This highlights the potential for furanone derivatives to act as enzyme inhibitors, though specific interactions with HMG-CoA reductase require further investigation.

Ligand-Receptor Interactions

Detailed studies concerning the specific ligand-receptor interactions of this compound are not prominently available in the current body of scientific literature. The anti-inflammatory effects of related compounds, which involve the downregulation of pro-inflammatory genes, suggest a potential interaction with intracellular signaling pathways that could be initiated by receptor binding, but direct evidence of specific receptor engagement is an area requiring further research. nih.gov

Advanced Analytical Techniques for the Characterization and Quantification of Furan 2 5h Ones

Chromatographic Separation Methods

Chromatography is essential for separating 4-hydroxy-5-hydroxymethylfuran-2(5H)-one from complex mixtures prior to its detection and quantification. The choice of method depends on the compound's volatility, polarity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile furanone compounds. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating polar compounds like this compound.

In this method, a non-polar stationary phase, such as a C8 or C18 (ODS) column, is used with a polar mobile phase. nih.govresearchgate.net The separation is achieved by employing a gradient or isocratic elution with a mobile phase typically consisting of acidified water and an organic modifier like acetonitrile or methanol. nih.govdss.go.th The acidic modifier, often acetic acid or phosphoric acid, helps to ensure sharp peak shapes by suppressing the ionization of acidic functional groups. sielc.comsielc.com

Detection is commonly performed using an ultraviolet (UV) or photodiode array (PDA) detector. dss.go.th The α,β-unsaturated lactone chromophore in the furan-2(5H)-one ring system allows for strong UV absorbance, typically in the range of 254 to 290 nm. researchgate.netdss.go.th PDA detectors offer the advantage of acquiring full UV spectra for each peak, aiding in peak identification and purity assessment. dss.go.th The method's reliability allows for its implementation in routine analysis for monitoring the content of these compounds in various samples. nih.gov

Table 1: Typical HPLC-UV Parameters for Furanone Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C8 or C18 (e.g., Zorbax ODS), 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid or Phosphoric Acid in Water B: Acetonitrile or Methanol | | Elution | Gradient elution, for example starting with a low percentage of B and increasing over time | | Flow Rate | 0.5 - 1.0 mL/min | | Detection | UV/PDA at 254, 280, or 290 nm | | Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the high polarity and low volatility imparted by its two hydroxyl groups, this compound typically requires a derivatization step before GC analysis. This process involves converting the polar -OH groups into less polar, more volatile moieties (e.g., by silylation), which also improves thermal stability. For other, more volatile furanones, direct injection is possible. nih.gov

Separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase like a DB-5ms. eurl-pc.eu Detection is most commonly performed using a mass spectrometer (GC-MS), which provides both quantitative data and mass spectra for structural confirmation.

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.gov GCxGC utilizes two columns with different separation mechanisms (e.g., non-polar followed by a polar column) connected by a modulator. osti.govunito.it The modulator traps, focuses, and re-injects effluent from the first column onto the second, resulting in a highly detailed two-dimensional chromatogram. osti.gov This increased peak capacity is invaluable for resolving target analytes from co-eluting matrix components. nih.govchemistry-matters.com

Table 2: Example GC Conditions for Furanone Analysis

| Parameter | Description |

|---|---|

| Column | DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (e.g., 0.9 - 1.2 mL/min) |

| Injection | Splitless mode, 1 µL at 260°C |

| Oven Program | Start at 50°C, hold for 2 min, ramp at 30°C/min to 265°C, hold for 5 min |

| Derivatization | May be required for polar furanones (e.g., silylation) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an exceptionally powerful tool for the trace-level quantification and unambiguous identification of this compound, especially in complex matrices like food and biological samples. eurl-pc.eu

The HPLC front-end separates the compound from the matrix using conditions similar to those described for HPLC-UV. The eluent is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), provides excellent selectivity and reduces chemical noise, leading to very low limits of quantification. eurl-pc.eu

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. hyphadiscovery.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide a complete picture of the molecular structure.

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the vinyl proton on the C=C double bond, the protons of the hydroxymethyl group (-CH₂OH), and the proton of the hydroxyl group (-OH). The coupling constants between adjacent protons help to establish the connectivity of the carbon skeleton.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. Characteristic chemical shifts would be expected for the carbonyl carbon of the lactone, the two sp² carbons of the double bond, the sp³ carbon bearing the hydroxymethyl group, and the carbon of the hydroxymethyl group itself. rsc.org

2D NMR: For complex structures or to confirm assignments, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. hyphadiscovery.com These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete and definitive assignment of all signals and confirmation of the molecular structure. nih.govresearchgate.net

Table 3: Predicted NMR Chemical Shifts (δ in ppm) for Furanone-Related Structures

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes on Expected Signals for this compound |

|---|---|---|

| ¹H NMR | ||

| Vinyl-H | 6.0 - 7.5 | A singlet or doublet for the proton on the C=C bond. |

| -CH₂OH | 4.5 - 4.8 | A singlet or AB quartet for the two protons of the hydroxymethyl group. rsc.org |

| -OH | Variable | Broad singlets for the two hydroxyl protons, position is solvent-dependent. |

| ¹³C NMR | ||

| C=O (Lactone) | 165 - 175 | Carbonyl carbon of the five-membered ring. |

| C=C | 110 - 160 | Two distinct signals for the olefinic carbons. |

| C-O | 55 - 80 | Carbon of the hydroxymethyl group (-CH₂OH). nih.gov |

| C-O (Ring) | 90 - 110 | The sp³ carbon in the ring attached to both an oxygen and the hydroxymethyl group. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org An FTIR spectrum shows the absorption of infrared radiation by the molecule at specific wavenumbers, which correspond to the vibrational frequencies of its chemical bonds.

For this compound, the FTIR spectrum would be expected to display several characteristic absorption bands that confirm its structure:

O-H Stretching: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups.

C=O Stretching: A strong, sharp absorption band around 1730-1760 cm⁻¹ is indicative of the carbonyl group in a five-membered lactone (γ-lactone). researchgate.net

C=C Stretching: An absorption in the 1640-1680 cm⁻¹ region corresponds to the carbon-carbon double bond within the furanone ring.

C-O Stretching: Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹, are associated with C-O single bond stretching vibrations from the alcohol and ether functionalities. libretexts.org

These characteristic peaks provide a molecular fingerprint that can be used for identification and to verify the presence of key structural features. researchgate.netresearchgate.net

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Carbonyl (Lactone) | C=O Stretch | 1730 - 1760 | Strong, Sharp |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Alcohol/Ether | C-O Stretch | 1000 - 1300 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of furan-2(5H)-ones, providing precise information on molecular weight and characteristic fragmentation patterns essential for identification. For this compound (C₅H₆O₄), the molecular weight is 130.09 g/mol . In mass spectrometric analysis, this compound would exhibit a molecular ion peak [M]⁺ at m/z 130 under electron ionization (EI) conditions.

The fragmentation of this compound is guided by the functional groups present, including the hydroxyl, hydroxymethyl, and lactone moieties. While specific fragmentation data for this exact compound is not extensively published, a general pathway can be proposed based on the well-documented fragmentation of structurally similar furanones and hydroxymethylfurfurals. imreblank.chresearchgate.net The initial fragmentation would likely involve the loss of small, stable neutral molecules.

Key fragmentation steps are expected to include:

Loss of a hydrogen radical ([M-H]⁺): Leading to a fragment at m/z 129.

Loss of water ([M-H₂O]⁺): Dehydration involving the two hydroxyl groups, resulting in a fragment ion at m/z 112.

Loss of formaldehyde ([M-CH₂O]⁺): Cleavage of the hydroxymethyl group, a common fragmentation for such structures, would yield a fragment at m/z 100. nist.gov

Loss of carbon monoxide ([M-CO]⁺): A characteristic fragmentation of lactones and cyclic ketones, producing a fragment at m/z 102.

Combined losses: Subsequent fragmentation could involve combinations of these losses, such as the loss of both water and carbon monoxide, leading to further daughter ions.

A proposed fragmentation pattern helps in the tentative identification of the compound in complex matrices, even in the absence of a library spectrum. imreblank.ch Tandem mass spectrometry (MS/MS) can further enhance structural confirmation by isolating a specific parent ion and inducing its fragmentation to observe the resulting daughter ions. imreblank.ch

Table 1: Proposed Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Ion Structure/Fragment |

| 130 | Molecular Ion [M]⁺ |

| 112 | [M-H₂O]⁺ |

| 102 | [M-CO]⁺ |

| 100 | [M-CH₂O]⁺ |

| 84 | [M-H₂O-CO]⁺ |

| 71 | [M-CH₂O-CHO]⁺ |

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The analysis of polar, non-volatile compounds like this compound by techniques such as gas chromatography-mass spectrometry (GC-MS) presents significant challenges. nih.gov Its high polarity, stemming from the two hydroxyl groups, leads to poor volatility and potential interactions with the active sites in the GC column, resulting in poor peak shape and low sensitivity. researchgate.net Therefore, effective sample preparation and derivatization are crucial for reliable quantification and characterization.

Sample Preparation:

Before derivatization, isolating the analyte from the sample matrix is often necessary. Solid-phase extraction (SPE) is a commonly employed technique for the cleanup and concentration of furanones from aqueous samples. researchgate.netnih.gov For a polar compound like this compound, reversed-phase sorbents (e.g., C18) or polymeric sorbents could be effective for extraction from complex matrices. Liquid-liquid extraction (LLE) with a suitable organic solvent may also be utilized, though its efficiency can be limited by the high water solubility of the analyte. nih.gov

Derivatization Strategies:

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. researchgate.netmdpi.com This process typically targets the active hydrogen atoms in the hydroxyl groups.

Silylation: This is one of the most common derivatization techniques for compounds containing hydroxyl groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl groups to replace the active hydrogens with trimethylsilyl (TMS) groups. nih.gov This reaction effectively masks the polarity of the molecule, significantly increasing its volatility and improving chromatographic performance. The resulting TMS-ether derivative is more stable at the high temperatures used in GC. gcms.cz

Alkylation/Esterification: This strategy involves converting the hydroxyl groups into ethers or esters. For instance, reaction with alkylating agents can improve volatility. Derivatization of a similar compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), with butanols has been shown to significantly lower GC-MS detection limits. nih.gov Another approach for related compounds involves reaction with pentafluorobenzyl bromide to form a derivative that is less polar and more stable. nih.gov

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and catalyst) must be optimized to ensure a complete and reproducible reaction, thereby enabling accurate and sensitive analysis of this compound. mdpi.comgcms.cz

Table 2: Summary of Derivatization Strategies for Hydroxyfuranones

| Derivatization Method | Reagent Example | Target Functional Group | Benefits for GC-MS Analysis |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Increased volatility, improved thermal stability, enhanced peak symmetry. nih.gov |

| Alkylation | sec-Butanol | Hydroxyl (-OH) | Increased volatility, lower detection limits. nih.gov |

| Acylation/Esterification | Pentafluorobenzyl bromide | Hydroxyl (-OH) | Increased stability, reduced polarity, enhanced detector response. nih.gov |

Computational and Theoretical Investigations of Furan 2 5h One Reactivity and Properties

Quantum Chemical Approaches to Reaction Mechanisms and Energetics

Quantum chemical methods are paramount in mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, transition states, and products, these approaches allow for the determination of reaction pathways, activation barriers, and thermodynamic stabilities.

Density Functional Theory (DFT) has been widely applied to study the reaction pathways involving furanones due to its favorable balance of computational cost and accuracy. DFT calculations have been instrumental in unraveling the mechanisms of HMF degradation and subsequent polymerization into humins, where furanone intermediates play a crucial role.

For instance, theoretical investigations using DFT have detailed the acid-catalyzed rehydration of HMF to form 2,5-dioxo-6-hydroxy-hexanal (DHH), a key precursor to humin formation acs.orgnih.gov. These studies are often performed using hybrid functionals, such as B3LYP, combined with Pople-style basis sets (e.g., 6-311+G(d,p)), and employ algorithms like the Berny algorithm to locate transition states acs.orgnih.govresearchgate.netnih.gov. Calculations show that the subsequent steps involve keto-enol tautomerization of DHH, followed by aldol (B89426) addition and condensation reactions with HMF, with the aldol addition being identified as the rate-determining step in this pathway acs.orgnih.gov.

Under basic conditions, DFT studies combined with reaction-path search methods like the multi-component artificial-force-induced reaction (MC-AFIR) method have been used to explore the oligomerization of HMF nih.gov. These calculations reveal that while direct reactions between HMF molecules have high activation barriers (over 186 kJ mol⁻¹), the reaction of HMF with a hydroxide ion (OH⁻) proceeds through several pathways with significantly lower barriers (less than 65 kJ mol⁻¹), making it a more favorable route for initiating humin formation at room temperature nih.gov. These pathways lead to various HMF dimers and trimers, mapping the initial steps of polymerization nih.gov.

Table 1: Selected DFT-Calculated Activation Energies for Humin Formation Pathways This table is interactive. Users can sort columns by clicking on the headers.

| Reaction Step | Catalyst/Condition | DFT Functional/Basis Set | Calculated Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| HMF + HMF (Dimerization) | None (Direct) | Not Specified | > 186.5 | nih.gov |

| HMF + OH⁻ (Hydroxylation) | Basic | Not Specified | < 65 | nih.gov |

| PD-HMF + OH⁻ (Hydroxylation at formyl C) | Basic | Not Specified | 175.2 | nih.gov |

While DFT is a workhorse for exploring reaction paths, high-level ab initio methods are often employed to obtain more accurate single-point energies for critical points on the potential energy surface, such as reaction barrier heights and thermodynamic properties. Methods like G4 theory provide high accuracy for calculating reaction barriers researchgate.net.

Such high-level calculations have been applied to study the initial formation of HMF from fructose (B13574), providing a precise thermodynamic landscape for the precursor of the target furanone researchgate.net. These studies help to contextualize the energetics of the entire degradation pathway. Although direct application of methods like coupled-cluster theory to the full oligomerization of furanones can be computationally prohibitive, they are essential for benchmarking the accuracy of DFT results for elementary reaction steps. The insights gained from these calculations on smaller, related systems affirm the reliability of the mechanistic pathways proposed by DFT researchgate.net.

The formation of humins—insoluble polymeric byproducts—is a major challenge in biomass conversion processes. Computational studies have been pivotal in building a bottom-up understanding of these complex oligomerization and polymerization reactions.

Systematic reaction-path-search calculations have been conducted to model the formation of HMF oligomers nih.gov. These simulations, starting from HMF, can identify numerous intermediates and pathways leading to dimers and trimers. The results indicate that under basic conditions, hydroxylation of HMF is a key initial step, leading to intermediates that readily dimerize nih.gov. Experimental evidence supports the computational finding that HMF is a primary precursor to humins and that polymerization often proceeds through its carbonyl group acs.orgnih.gov.

In acid-catalyzed processes, computational models confirm that HMF undergoes rehydration, followed by a series of aldol-type addition and condensation reactions between HMF and its derivatives, leading to the growth of the polymeric humin structure acs.orgnih.govresearchgate.net. These computational models are consistent with experimental characterization of humins, which shows the presence of furan (B31954) rings and hydroxymethyl groups from HMF, but an absence of the original carbonyl group acs.orgnih.gov.

Molecular Dynamics and Conformational Analysis

While quantum chemical methods are excellent for studying specific reaction steps, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules, including their conformational preferences and interactions with the surrounding solvent environment over time.

Substituents on the furanone ring play a critical role in determining its reactivity. The hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups on 4-hydroxy-5-hydroxymethylfuran-2(5H)-one significantly influence its electronic structure and susceptibility to further reaction.

Computational studies on substituted furans, while not always on the exact target molecule, provide general principles. DFT calculations have shown that electron-donating groups can activate the furan ring, influencing the energetics of reactions like cycloadditions researchgate.netnih.gov. Conversely, modifying functional groups can inhibit reactivity. For example, a computational investigation demonstrated that converting the aldehyde group of HMF into an acetal (a form of substituent effect) significantly increases the activation energy for hydroxylation at that site from ~30 kJ mol⁻¹ to over 175 kJ mol⁻¹, thereby suppressing a key pathway to humin formation nih.gov. This highlights how targeted substituent modifications can be used to control reaction outcomes.

Table 2: Impact of Acetal Protection on HMF Reactivity (Computational) This table is interactive. Users can sort columns by clicking on the headers.

| Molecule | Reaction | Condition | Computational Finding | Reference |

|---|---|---|---|---|

| HMF | Hydroxylation at formyl carbon | Basic | Low activation energy (~30 kJ mol⁻¹) | nih.gov |

The solvent environment can dramatically influence reaction mechanisms and rates by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models are crucial for understanding these effects at a molecular level.

Molecular dynamics simulations of HMF in aqueous solutions have been used to study its solvation structure, diffusion, and the formation of hydrogen bonds acs.org. These simulations show that hydrogen bonding between HMF molecules can be preferred over HMF-water hydrogen bonds, and that the furan ring's oxygen atom participates less in hydrogen bonding than the hydroxyl and carbonyl oxygens acs.org. This preferential self-association can be a precursor to oligomerization.

Quantum mechanics/molecular mechanics (QM/MM) simulations, which treat the reacting species with quantum mechanics and the surrounding solvent with a simpler molecular mechanics force field, can model solvent effects on reaction barriers explicitly nih.gov. Studies on HMF formation have shown that the reorganization of the polar solvent environment contributes significantly to the activation energy and that mediating water molecules can facilitate proton transfers nih.gov. Furthermore, DFT calculations incorporating implicit solvent models (like the COSMO-RS method) or explicit solvent molecules have been used to investigate how different solvents (e.g., water, DMSO, THF, acetonitrile) alter thermodynamic and kinetic parameters, thereby guiding the selection of optimal solvents to suppress side reactions like humin formation researchgate.netnih.govresearchgate.net.

In Silico Modeling of Structure-Activity Relationships

In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of furan-2(5H)-one derivatives, providing a predictive framework that links molecular structure to biological activity. nih.gov These computational techniques are essential in medicinal chemistry and drug discovery for identifying promising lead compounds and optimizing their properties. nih.gov The underlying principle of these methods is that the biological activity of a compound is a function of its chemical structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a primary tool used in this context. nih.govresearchgate.net QSAR models are mathematical equations that correlate the variation in biological activity with changes in the physicochemical properties of a series of compounds. These properties, known as molecular descriptors, can be calculated from the two-dimensional (2D) or three-dimensional (3D) structure of the molecules. For furan-2(5H)-one derivatives, relevant descriptors might include electronic, steric, and hydrophobic parameters.

For instance, in studies of related heterocyclic compounds like 2-aminothiazol-4(5H)-one derivatives, QSAR models have been successfully developed to predict inhibitory activity against specific enzymes. nih.govresearchgate.net These models often utilize a combination of 2D and 3D descriptors, such as topological indices and 3D-MoRSE descriptors, to build a predictive model, frequently employing machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net

The development of a robust QSAR model for a series of this compound analogues would involve the following general steps:

Data Set Assembly: A collection of this compound derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Development: Statistical methods are used to select the most relevant descriptors and to generate a mathematical equation that best correlates these descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.govresearchgate.net

The insights gained from such models can guide the rational design of new derivatives of this compound with potentially enhanced biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity or altering the electronic properties of a specific substituent on the furanone ring leads to improved potency.

Molecular docking is another powerful in silico technique that can be used to investigate the SAR of this compound. This method predicts the preferred orientation of a ligand when it binds to a target protein, providing insights into the specific molecular interactions that are crucial for biological activity. By visualizing the binding mode of this compound within the active site of a target receptor, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. This information is invaluable for designing modifications to the molecule's structure to improve its interaction with the target and, consequently, its biological effect.

While specific QSAR and molecular docking studies on this compound are not extensively reported in the public domain, the well-established principles of these in silico methods, as demonstrated with other furanone and heterocyclic systems, provide a clear roadmap for future computational investigations into its structure-activity relationships. unipi.itmdpi.com

Q & A

Q. What are the common synthetic routes for 4-hydroxy-5-hydroxymethylfuran-2(5H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves halolactonization of γ,δ-unsaturated carboxylic acids, where iodine or bromine facilitates cyclization. For example, 4-halo-5-hydroxyfuran-2(5H)-one derivatives can be synthesized via sequential halogenation and lactonization . Optimization of solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (0–25°C) significantly impacts regioselectivity and yield. Post-synthetic modification, such as hydroxymethylation, may require protecting groups (e.g., silyl ethers) to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : NMR resolves substituent positions on the furanone ring (e.g., coupling constants for cis/trans diastereomers). NMR identifies carbonyl (C-2, ~170 ppm) and hydroxyl-bearing carbons .

- HRMS : Validates molecular formula via exact mass matching (e.g., [M+Na] peaks) .

- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm) and carbonyl (1740–1770 cm) groups .

Q. How does the hydroxymethyl substituent influence the reactivity of this compound compared to simpler furanones?

- Methodological Answer : The hydroxymethyl group enhances nucleophilic reactivity at C-5 due to electron-donating effects, enabling regioselective alkylation or acylation. However, competing side reactions (e.g., hemiketal formation) require controlled pH (neutral to mildly acidic) and anhydrous conditions . Comparative studies with 5-methylfuran-2(5H)-one show divergent reactivity in Diels-Alder reactions .

Advanced Research Questions

Q. What mechanistic insights explain the divergent outcomes in acid-catalyzed vs. base-catalyzed reactions of this compound?

- Methodological Answer :

- Acid Catalysis : Protonation of the carbonyl oxygen increases electrophilicity at C-2, favoring nucleophilic attack (e.g., esterification or glycosylation). Competing ring-opening may occur via hemiketal intermediates .

- Base Catalysis : Deprotonation of the hydroxyl group generates an enolate, enabling C-5 alkylation. However, strong bases (e.g., LDA) can deprotonate the hydroxymethyl group, leading to polymerization . Kinetic studies using deuterated solvents are recommended to track proton transfer pathways .

Q. How can researchers design novel derivatives of this compound for targeted bioactivity studies?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., halogens at C-3) to modulate redox potential. Substituents at C-5 (e.g., aryl groups) enhance π-stacking in enzyme binding pockets .

- Biological Screening : Prioritize derivatives with logP values between 1.5–3.5 for optimal membrane permeability. Use molecular docking to predict interactions with targets like oxidoreductases or kinases .

Q. How should researchers address contradictions in reported biological activity data for furanone derivatives?

- Methodological Answer :

- Standardize Assays : Discrepancies in IC values often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Use positive controls (e.g., doxorubicin) to normalize data .

- Purity Verification : HPLC-MS (>95% purity) ensures observed effects are not due to impurities. For example, trace aldehydes in 5-hydroxymethylfurfural (HMF) analogs can skew cytotoxicity results .

Q. What strategies optimize the stability of this compound in aqueous solutions for kinetic studies?

- Methodological Answer :

- Buffered Systems : Use phosphate buffer (pH 6.5–7.5) to minimize hydrolysis. Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .

- Lyophilization : Store the compound as a lyophilized powder under inert gas (N) to extend shelf life. Conduct accelerated stability studies (40°C/75% RH) to predict degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.